3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
“3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that similar compounds, such as “Tolfenpyrad”, which is a pyrazole insecticide and fungicide, have been studied extensively1.
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system3. However, the specific synthesis process for “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” is not explicitly provided in the searched resources. However, similar compounds like “Tolfenpyrad” have a molecular formula of C21H22ClN3O21.Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds are diverse. For instance, pyrazoles can be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media3. However, the specific chemical reactions involving “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” are not detailed in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” are not explicitly provided in the searched resources. However, similar compounds like “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” appear as white to cream or pale yellow crystals or powder with a melting point of 136.0-145.0°C4.Scientific Research Applications
Synthesis and Biological Activity
3-ethyl-1-methyl-1H-pyrazole-5-carboxamide and its derivatives have been studied for their synthesis and potential biological activities. For instance, N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides, related to 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, have shown significant inactivation effects against tobacco mosaic virus (TMV), suggesting potential applications in antiviral research (Zhang et al., 2012).
Nematocidal Evaluation
Pyrazole carboxamide derivatives, similar in structure to 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, have demonstrated noteworthy nematocidal activity against Meloidogyne incognita, a species of roundworm, indicating their potential application in agricultural pest control (Zhao et al., 2017).
Antileukemic Activity and Stability
Some derivatives of 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide have been evaluated for their antileukemic activity. Certain triazenopyrazoles, for instance, have been found to increase the average survival time in leukemia assays, pointing towards their potential as antileukemic agents (Shealy & O'dell, 1971).
Anticancer Evaluation
Research has also been conducted on 1H-pyrazole-3-carboxamide derivatives for their anticancer properties. These studies include investigation into their effects on cancer cells, kinase inhibition, and DNA-binding interactions, which are crucial for understanding their antitumor mechanisms (Lu et al., 2014).
Coordination Polymers and Luminescence Properties
In the field of material science, isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, structurally related to 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, have been used to assemble coordination polymers with metals like Zn(II) and Cd(II). These compounds exhibit interesting thermal and luminescence properties, making them potentially useful in material science applications (Cheng et al., 2017).
Safety And Hazards
The safety and hazards associated with “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” are not explicitly mentioned in the searched resources. However, similar compounds like “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation4.
Future Directions
The future directions for “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” are not explicitly mentioned in the searched resources. However, pyrazole compounds in general are being studied for their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry3.
Please note that the information provided is based on the available resources and may not fully cover “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide”. Further research and studies may provide more comprehensive information.
properties
IUPAC Name |
5-ethyl-2-methylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)10(2)9-5/h4H,3H2,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMGWUUFODLBFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-1-methyl-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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